N,N,N',N'-Tetramethyl-1,3-butanediamine
Overview
Description
N,N,N’,N’-Tetramethyl-1,3-butanediamine is an organic compound with the molecular formula C8H20N2. It is a colorless to light yellow liquid that is soluble in water and organic solvents. This compound is known for its strong basicity and is commonly used as a catalyst in various chemical reactions .
Scientific Research Applications
N,N,N’,N’-Tetramethyl-1,3-butanediamine has several applications in scientific research:
Catalyst: It is used as a catalyst in the production of polyurethane foams and epoxy resins.
Electrolyte additive: It is an efficient electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis.
Ligand: It serves as a ligand in the preparation of dinuclear μ-carbonato-dicopper(II) species.
Mechanism of Action
Safety and Hazards
Future Directions
“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is an efficient electrolyte additive during the separation of tricyclic antidepressant by capillary zone electrophoresis . This suggests potential future applications in the field of analytical chemistry, particularly in the separation and analysis of complex mixtures.
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetramethyl-1,3-butanediamine plays a significant role in biochemical reactions, particularly as an electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis . It interacts with various enzymes, proteins, and other biomolecules, facilitating the separation process.
Cellular Effects
N,N,N’,N’-Tetramethyl-1,3-butanediamine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, making it a valuable tool in studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethyl-1,3-butanediamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to neutralize acids and form salts suggests its role in modulating enzyme activity and influencing gene expression . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-1,3-butanediamine can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethyl-1,3-butanediamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for optimizing its use in biochemical research .
Metabolic Pathways
N,N,N’,N’-Tetramethyl-1,3-butanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in modulating metabolic flux and metabolite levels highlights its importance in biochemical studies. The compound’s interactions with specific enzymes can influence the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetramethyl-1,3-butanediamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity. Understanding the transport mechanisms is essential for optimizing its use in research .
Subcellular Localization
The subcellular localization of N,N,N’,N’-Tetramethyl-1,3-butanediamine plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
N,N,N’,N’-Tetramethyl-1,3-butanediamine can be synthesized through several methods:
Reaction of 1,3-diaminobutane with methyl iodide: This method involves the reaction of 1,3-diaminobutane with an excess of methyl iodide in the presence of a base such as sodium hydroxide.
Reductive amination: Another method involves the reductive amination of 1,3-diaminobutane with formaldehyde and formic acid.
Chemical Reactions Analysis
N,N,N’,N’-Tetramethyl-1,3-butanediamine undergoes various chemical reactions:
Oxidation: It can be oxidized to form N,N,N’,N’-tetramethyl-1,3-butanediamine oxide.
Substitution: It can react with alkyl halides to form quaternary ammonium salts.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-butanediamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,4-butanediamine: This compound has a similar structure but with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a shorter carbon chain and different chemical properties.
N,N,N’,N’-Tetramethyl-1,3-butanediamine stands out due to its specific applications in catalysis and its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFVIWBTKYFOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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DSSTOX Substance ID |
DTXSID0026121 | |
Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
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Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
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Boiling Point |
329 °F at 760 mmHg (NTP, 1992) | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Flash Point |
114 °F (NTP, 1992) | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Density |
0.802 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Vapor Pressure |
1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg] | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
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CAS No. |
97-84-7 | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Record name | N1,N1,N3,N3-Tetramethyl-1,3-butanediamine | |
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Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
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Record name | 1,3-Butanediamine, N1,N1,N3,N3-tetramethyl- | |
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Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
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Record name | N,N,N',N',1-pentamethyltrimethylenediamine | |
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Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Melting Point |
less than -148 °F (NTP, 1992) | |
Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBD) influence electroosmotic flow in capillary electrophoresis?
A: TMBD can reverse the electroosmotic flow from cathodic to anodic in bare fused-silica capillaries. This effect depends on the pH and concentration of TMBD in the running electrolyte. This reversal is attributed to TMBD's adsorption onto the capillary wall, altering the charge distribution at the interface with the electrolyte solution [, ]. This property makes TMBD a valuable additive for controlling analyte migration times and improving separation efficiency in capillary electrophoresis.
Q2: What is the role of TMBD in the polymerization of 2-methyl-6-phenylphenol?
A: TMBD acts as a ligand in copper-amine catalyst systems used for the oxidative coupling polymerization of 2-methyl-6-phenylphenol []. Specifically, the combination of TMBD with CuCl or CuBr forms a highly active catalyst, leading to the production of high molecular weight poly(2-methyl-6-phenylphenylene ether).
Q3: How does the structure of TMBD contribute to its catalytic activity in polymerization reactions?
A: While the provided research focuses on the effectiveness of TMBD in polymerization, it does not delve into the specific structural contributions to its catalytic activity []. Further research is needed to understand how the two tertiary amine groups and the alkyl chain length in TMBD influence its interaction with the copper catalyst and the subsequent polymerization mechanism.
Q4: Beyond capillary electrophoresis and polymerization, are there other applications where TMBD proves beneficial?
A: TMBD is used as an additive in polyurea-based waterproofing coatings []. It likely acts as a catalyst for the reaction between isocyanate and amine groups, leading to the formation of the polyurea network. The inclusion of TMBD improves the workability and anti-contamination properties of the coating.
Q5: What analytical techniques are used to characterize and quantify TMBD?
A: Although the research highlights the use of TMBD in various applications, it does not specify the analytical methods used for its characterization and quantification [, , , , ]. Common techniques for analyzing amines like TMBD include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive detection and identification.
Q6: Are there any known safety concerns associated with the use of TMBD?
A: The provided research papers do not offer specific information on the toxicity or safety profile of TMBD [, , , , ]. As with any chemical, it is crucial to consult safety data sheets and handle TMBD with appropriate precautions, including personal protective equipment and proper ventilation.
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